5,5'-(Pyridine-3,5-diyl)diisophthalic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Pyridine-3,5-diyl)diisophthalic acid typically involves the reaction of 3,5-dibromopyridine with isophthalic acid derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired product . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production methods for 5,5’-(Pyridine-3,5-diyl)diisophthalic acid are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5,5’-(Pyridine-3,5-diyl)diisophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohols, and substituted pyridine derivatives .
Scientific Research Applications
5,5’-(Pyridine-3,5-diyl)diisophthalic acid has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 5,5’-(Pyridine-3,5-diyl)diisophthalic acid involves its ability to coordinate with metal ions through its carboxyl and pyridine groups. This coordination forms stable metal-organic frameworks (MOFs) that can selectively adsorb gases or detect specific ions . The molecular targets include metal ions, and the pathways involved are primarily coordination chemistry pathways .
Comparison with Similar Compounds
Similar Compounds
5,5’-(Pyridine-2,5-diyl)diisophthalic acid: Similar structure but with the pyridine ring in a different position.
5,5’-(1H-2,3,5-triazole-1,4-diyl)diisophthalic acid: Contains a triazole group instead of a pyridine ring.
Uniqueness
5,5’-(Pyridine-3,5-diyl)diisophthalic acid is unique due to its specific arrangement of isophthalic acid moieties and pyridine spacer, which provides distinct coordination properties and stability in metal-organic frameworks .
Properties
IUPAC Name |
5-[5-(3,5-dicarboxyphenyl)pyridin-3-yl]benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO8/c23-18(24)12-1-10(2-13(5-12)19(25)26)16-7-17(9-22-8-16)11-3-14(20(27)28)6-15(4-11)21(29)30/h1-9H,(H,23,24)(H,25,26)(H,27,28)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFYUCKWERMMKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CN=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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